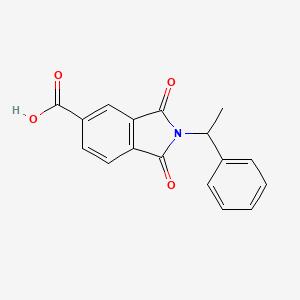

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

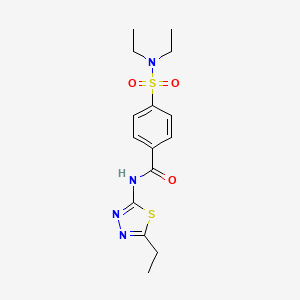

“1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid” is a chemical compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 . It is used for research purposes .

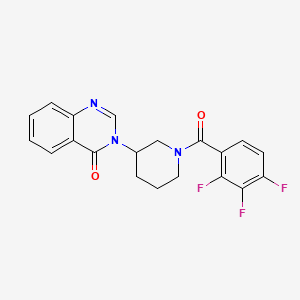

Molecular Structure Analysis

The molecular structure of “1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid” consists of a phenylethyl group attached to an isoindoline ring, which has two carbonyl (C=O) groups at the 1,3-positions and a carboxylic acid (COOH) group at the 5-position .Aplicaciones Científicas De Investigación

Organotin(IV) Carboxylates Synthesis and Crystal Structures

A study focused on the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, showcasing the versatility of similar structures in forming diverse molecular architectures. These compounds, including derivatives like 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, were analyzed via elemental analysis, IR, NMR spectroscopy, and X-ray crystallography. The research highlighted their supramolecular structures built through hydrogen bonds and π⋯π interactions, indicating their potential in material science and coordination chemistry (Xiao et al., 2013).

Antitumor Activities and Fluorescence of Organotin Carboxylates

Another study elaborated on the antitumor activities and fluorescence properties of drumlike p-methylphenyltin carboxylates. These compounds, synthesized from 3-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-propionic acid and its derivatives, displayed hexanuclear cage structures. Their biological and fluorescence studies revealed potential applications in medical imaging and cancer therapy, emphasizing the compound's relevance in biomedical research (Xiao et al., 2019).

Heparanase Inhibitors for Anti-Angiogenic Effects

Research into 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives introduced a novel class of small molecule heparanase inhibitors. These compounds demonstrated potent inhibitory activity and selectivity over human beta-glucuronidase, along with anti-angiogenic effects. This study presents significant implications for therapeutic agent design targeting cancer and other diseases associated with angiogenesis and heparanase activity (Courtney et al., 2004).

Synthesis of Isoindoline-Fused Heterocycles

A publication detailed the application of related carboxylic acid compounds for the preparation of saturated isoindole-fused heterocycles. This synthetic approach led to the formation of diverse diastereomeric isoindolo derivatives, contributing valuable insights into organic chemistry and offering potential routes for the development of new chemical entities with varied biological activities (Stájer et al., 2002).

Herbicidal Activity of Isoindoline-Dione Derivatives

Investigation into isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group unveiled their promising herbicidal activities. The study's findings suggested these compounds' efficacy against various weeds, demonstrating the chemical's potential in agricultural applications (Huang et al., 2009).

Propiedades

IUPAC Name |

1,3-dioxo-2-(1-phenylethyl)isoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-10(11-5-3-2-4-6-11)18-15(19)13-8-7-12(17(21)22)9-14(13)16(18)20/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRNOMMOXNXUPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxo-2-(1-phenylethyl)isoindoline-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2585532.png)

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B2585537.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2585539.png)

![Methyl 2-[1-[2-(3-methylanilino)-2-oxoethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2585540.png)

![(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2585548.png)

![N-(2-ethylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2585553.png)